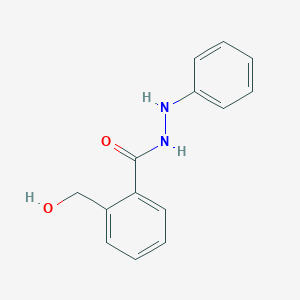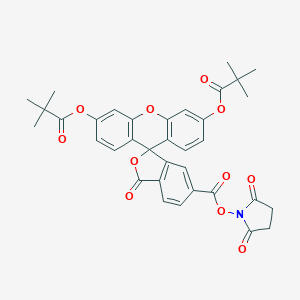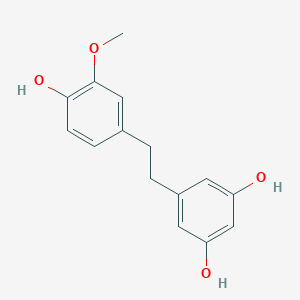
2-(hydroxymethyl)-N'-phenylbenzohydrazide
Übersicht
Beschreibung
2-(hydroxymethyl)-N’-phenylbenzohydrazide is an organic compound that features a benzohydrazide core with a hydroxymethyl group and a phenyl group attached
Wissenschaftliche Forschungsanwendungen
2-(hydroxymethyl)-N’-phenylbenzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with enzymes such as serine hydroxymethyl transferase . This enzyme plays a crucial role in the conversion of serine to glycine, a critical process in various metabolic pathways .
Mode of Action
For instance, it might inhibit or enhance the activity of the enzyme, leading to an increase or decrease in the conversion of serine to glycine .
Biochemical Pathways
The biochemical pathways affected by 2-(hydroxymethyl)-N’-phenylbenzohydrazide are likely to be those involving its target enzymes. For instance, if it targets serine hydroxymethyl transferase, it could affect the serine to glycine conversion pathway . This could have downstream effects on other pathways that depend on these amino acids.
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and minimal metabolism, suggesting that they can be effectively absorbed and distributed in the body, and remain stable for a sufficient duration to exert their effects .
Result of Action
The molecular and cellular effects of 2-(hydroxymethyl)-N’-phenylbenzohydrazide would depend on its mode of action and the biochemical pathways it affects. If it modulates the activity of serine hydroxymethyl transferase, it could alter the levels of serine and glycine in cells, which could have various effects depending on the specific cellular context .
Action Environment
The action, efficacy, and stability of 2-(hydroxymethyl)-N’-phenylbenzohydrazide could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules that could interact with the compound, and the specific characteristics of the cells it is acting in .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-N’-phenylbenzohydrazide typically involves the reaction of benzohydrazide with formaldehyde and a phenyl-substituted reagent under controlled conditions. One common method includes the use of acidic or basic catalysts to facilitate the reaction, resulting in the formation of the desired product with high yield .
Industrial Production Methods
Industrial production of 2-(hydroxymethyl)-N’-phenylbenzohydrazide may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature control and the use of efficient catalysts, to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(hydroxymethyl)-N’-phenylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzohydrazide: Lacks the hydroxymethyl and phenyl groups, making it less versatile in chemical reactions.
Phenylhydrazine: Contains a phenyl group but lacks the benzohydrazide core, resulting in different chemical properties.
Hydroxymethylbenzohydrazide: Similar structure but without the phenyl group, leading to different reactivity and applications.
Uniqueness
2-(hydroxymethyl)-N’-phenylbenzohydrazide is unique due to the presence of both the hydroxymethyl and phenyl groups, which confer distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-N'-phenylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-10-11-6-4-5-9-13(11)14(18)16-15-12-7-2-1-3-8-12/h1-9,15,17H,10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXFJKXHZUSLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360974 | |
| Record name | 2-(hydroxymethyl)-N'-phenylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114068-91-6 | |
| Record name | 2-(hydroxymethyl)-N'-phenylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














